Pyridinium propanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium propanesulfonate is a versatile chemical compound characterized by a pyridinium cation functional group attached to a propanesulfonate anion. This organic sulfonate derivative is known for its distinctive fluorescent properties, high water solubility, and stability under physiological conditions . It is widely used in various scientific and industrial applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridinium propanesulfonate can be synthesized through several methods. One common approach involves the reaction of pyridine with 3-chloropropanesulfonic acid under basic conditions. The reaction typically proceeds as follows:
- Pyridine is reacted with 3-chloropropanesulfonic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium propanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
Pyridinium propanesulfonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of pyridinium propanesulfonate involves its interaction with molecular targets and pathways. The compound’s pyridinium cation can interact with various biological molecules, leading to changes in their structure and function. For example, in photodynamic therapy, the compound’s fluorescent properties enable it to generate reactive oxygen species upon light activation, which can target and destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyridinium propanesulfonate can be compared with other similar compounds, such as:
Pyridinium p-toluenesulfonate: Used as a mild acid catalyst in organic synthesis.
N-Alkylpyridinium compounds: These include compounds like N-methylpyridinium, which are used as electrophiles in synthetic organic chemistry.
Uniqueness: this compound stands out due to its high water solubility, stability under physiological conditions, and distinctive fluorescent properties. These characteristics make it particularly valuable in applications requiring aqueous environments and long-term stability .
Eigenschaften
CAS-Nummer |
68214-76-6 |
---|---|
Molekularformel |
C8H13NO3S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
propane-1-sulfonic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H8O3S/c1-2-4-6-5-3-1;1-2-3-7(4,5)6/h1-5H;2-3H2,1H3,(H,4,5,6) |
InChI-Schlüssel |
XSUMSESCSPMNPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.